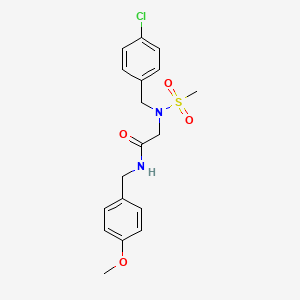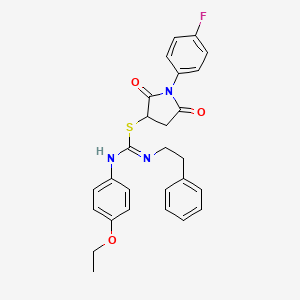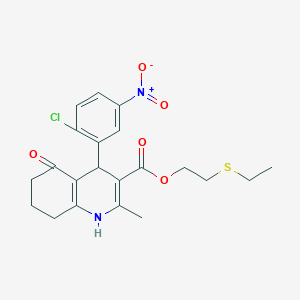![molecular formula C18H14F3N3O B4983103 2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B4983103.png)
2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as TQ and has been found to have a range of biochemical and physiological effects.
科学研究应用
TQ has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and inflammation. In cancer research, TQ has been found to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. TQ has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, TQ has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of TQ is not fully understood, but it has been suggested that TQ exerts its effects by modulating various signaling pathways. TQ has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. TQ has also been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
TQ has been found to have a range of biochemical and physiological effects. TQ has been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA damage. TQ has also been found to inhibit cell proliferation by inhibiting the activity of cyclin-dependent kinases. In addition, TQ has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. TQ has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using TQ in lab experiments is that it has been found to be relatively non-toxic to normal cells. TQ has also been shown to have good bioavailability, which makes it a promising candidate for drug development. However, one of the limitations of using TQ in lab experiments is that it is relatively unstable and can degrade quickly under certain conditions.
未来方向
There are several future directions for research on TQ. One area of research is to investigate the potential of TQ as a therapeutic agent for cancer. Another area of research is to investigate the neuroprotective effects of TQ and its potential use in the treatment of neurodegenerative diseases. In addition, further research is needed to understand the mechanism of action of TQ and to identify potential targets for drug development.
Conclusion:
In conclusion, TQ is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis of TQ involves the reaction of 3-(trifluoromethyl)aniline and 2,3-dimethylquinoxaline-6-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). TQ has been extensively studied for its potential applications in cancer research, neuroprotection, and inflammation. TQ has been found to have a range of biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting cell proliferation, and reducing oxidative stress and inflammation in the brain. TQ has several advantages for lab experiments, including its relatively non-toxic nature and good bioavailability. However, TQ is relatively unstable and can degrade quickly under certain conditions. There are several future directions for research on TQ, including investigating its potential as a therapeutic agent for cancer and neurodegenerative diseases, understanding its mechanism of action, and identifying potential targets for drug development.
合成方法
The synthesis of TQ involves the reaction of 3-(trifluoromethyl)aniline and 2,3-dimethylquinoxaline-6-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). This method has been reported to yield TQ in good yields and high purity.
属性
IUPAC Name |
2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O/c1-10-11(2)23-16-8-12(6-7-15(16)22-10)17(25)24-14-5-3-4-13(9-14)18(19,20)21/h3-9H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJQWVYDRKJXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4983050.png)
![allyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4983061.png)
![2,2'-({[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}imino)diethanol](/img/structure/B4983071.png)
![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4983076.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4983081.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4983108.png)
![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)
![methyl 4-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4983141.png)
![4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4983153.png)